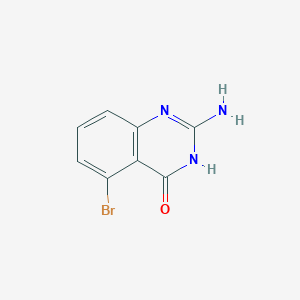

2-Amino-5-bromoquinazolin-4-ol

Descripción

The Quinazolinone Scaffold: A Privileged Heterocyclic System in Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system, is a cornerstone in the development of new therapeutic agents. rjptonline.org Its structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a versatile framework for chemical modification. cbijournal.com This adaptability allows medicinal chemists to synthesize a vast array of derivatives with diverse pharmacological activities. nih.gov

Quinazolinones are considered "privileged structures" in medicinal chemistry due to their ability to interact with a multitude of biological targets. nih.gov The tautomeric nature of the quinazolinone ring enhances its reactivity and contributes to its broad spectrum of activity. researchgate.net Furthermore, the ring system is stable against oxidation, reduction, and hydrolysis, which is a desirable characteristic for drug candidates. researchgate.net

The biological activities associated with the quinazolinone scaffold are extensive and well-documented. cbijournal.com These include, but are not limited to:

Anticancer nih.gov

Antimicrobial nih.gov

Anti-inflammatory encyclopedia.pub

Antiviral mdpi.com

Anticonvulsant rjptonline.org

Antihypertensive encyclopedia.pub

The therapeutic potential of quinazolinones is underscored by the number of drugs based on this scaffold that are currently on the market. nih.gov

Significance of Brominated Quinazolinone Derivatives in Chemical Research

The introduction of a bromine atom to the quinazolinone scaffold can significantly influence its biological activity. Halogenation, and specifically bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound.

Bromine, being an electron-withdrawing group, can alter the electronic distribution within the quinazolinone ring system. This can lead to changes in how the molecule binds to its biological target. For instance, research has shown that bromo derivatives of certain quinazolinone compounds exhibit enhanced cytotoxic activity against tumor cells. mdpi.com

Furthermore, the presence of a bromine atom provides a reactive handle for further chemical modifications. This allows for the synthesis of a wider range of derivatives through various cross-coupling reactions, expanding the chemical space available for drug discovery. google.com The synthesis of compounds like 3-(p-methoxybenzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4-(3H)-one highlights the utility of brominated quinazolinones as intermediates in the creation of more complex molecules with potential cardiovascular activity. researchgate.net

Academic Research Context of 2-Amino-5-bromoquinazolin-4-ol

This compound has emerged as a compound of interest within the academic research community. Its structure combines the key features of the quinazolinone scaffold with the strategic placement of both an amino group and a bromine atom. The amino group at the 2-position is a known contributor to the biological activity of many quinazolinone derivatives. sci-hub.ru

The synthesis of this compound has been described in the scientific literature, often as a precursor or intermediate for the creation of more complex molecules. google.com For example, it has been used in the synthesis of 2,4-diaminoquinazoline derivatives with potential medical uses. google.com The compound itself has a molecular weight of 240.06 g/mol and a molecular formula of C8H6BrN3O. bldpharm.comachmem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 937668-63-8 bldpharm.com |

| Molecular Formula | C8H6BrN3O bldpharm.comachmem.com |

| Molecular Weight | 240.06 bldpharm.com |

| SMILES Code | OC1=C2C(Br)=CC=CC2=NC(N)=N1 bldpharm.com |

| Storage | Keep in dark place, inert atmosphere, room temperature bldpharm.comachmem.com |

Research involving this compound often focuses on its utility as a building block in the synthesis of novel compounds with potential therapeutic applications. The presence of the bromine atom at the 5-position makes it a valuable synthon for introducing further diversity into the quinazolinone scaffold.

Strategic Approaches to Quinazolinone Core Synthesis

The formation of the quinazolinone core is a pivotal step in the synthesis of this compound. Various synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These approaches primarily include cyclocondensation reactions, nucleophilic substitution reactions, metal-catalyzed and non-metal-catalyzed cyclization processes, and Aza Hetero-Diels-Alder reactions.

Cyclocondensation Reactions in Quinazolinone Formation

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones, typically involving the reaction of an anthranilic acid derivative with a suitable one-carbon source. A widely employed method involves the condensation of anthranilic acid with chloro acyl chloride to form an N-acyl anthranilic acid, which then undergoes ring closure upon treatment with acetic anhydride (B1165640) to yield a benzoxazinone (B8607429) intermediate. This intermediate can subsequently react with an amine to furnish the desired quinazolinone. nih.gov

Another versatile approach is the condensation of o-aminobenzamides with aldehydes or other carbonyl compounds. mdpi.com This reaction often proceeds through an imine intermediate, which then undergoes intramolecular cyclization to form a dihydroquinazolinone, followed by oxidation to the quinazolinone. mdpi.com Various catalysts and oxidizing agents can be employed to facilitate this transformation, including ultrasound irradiation in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

| Starting Materials | Reagents and Conditions | Product | Reference |

| Anthranilic acid, Chloro acyl chloride | 1. Condensation 2. Acetic anhydride 3. Amine | Fused quinazolinones | nih.gov |

| o-Aminobenzamide, Benzaldehyde | DDQ, CH3OH, Ultrasound (60 W), 15 min, rt | 2-Phenylquinazolin-4(3H)-one | mdpi.com |

Nucleophilic Substitution Reactions for Quinazolinone Assembly

Nucleophilic substitution reactions provide a powerful tool for the assembly of the quinazolinone scaffold, particularly for accessing substituted derivatives. A common strategy involves the use of 2,4-dichloroquinazoline (B46505) as a versatile precursor. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for regioselective substitution. researchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline (B50416) ring, where the carbon at the 4-position has a higher LUMO coefficient, making it more electrophilic. researchgate.net

This approach is widely used to introduce various amino groups at the 4-position, leading to the synthesis of a diverse library of 4-aminoquinazoline derivatives. The reaction conditions, including the choice of nucleophile, solvent, temperature, and reaction time, can be tailored to achieve the desired substitution pattern. researchgate.net

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloroquinazoline | Primary or Secondary Amine | Various solvents and temperatures | 2-Chloro-4-aminoquinazolines | researchgate.net |

Metal-Catalyzed and Non-Metal-Catalyzed Cyclization Processes

Both metal-catalyzed and non-metal-catalyzed cyclization reactions have emerged as efficient methods for quinazolinone synthesis.

Metal-Catalyzed Cyclization: Transition metal catalysts, particularly copper and palladium, have been extensively used to facilitate the construction of the quinazolinone ring. Copper-catalyzed reactions often involve the coupling of 2-halobenzamides with various nitrogen sources. For instance, the reaction of 2-iodobenzamides with benzylamines in the presence of a copper catalyst can afford quinazolinones. nih.gov

Non-Metal-Catalyzed Cyclization: In recent years, there has been a growing interest in developing metal-free synthetic routes to quinazolinones, driven by the desire for more sustainable and cost-effective processes. These methods often rely on the use of oxidants or electrochemistry to promote the cyclization. For example, a K2S2O8-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can be achieved under electrolytic conditions without the need for a transition metal or a base. nih.govnih.gov This approach offers a green and mild alternative for the synthesis of quinazolinones. nih.govnih.gov

| Starting Materials | Catalyst/Promoter | Conditions | Product | Reference |

| 2-Iodobenzamides, Benzylamines | CuBr | DMSO, K2CO3 | Quinazolinones | nih.gov |

| 2-Aminobenzamides, Primary Alcohols | K2S2O8 | Electrolytic conditions | Quinazolinones | nih.govnih.gov |

Aza Hetero-Diels-Alder Reactions in Quinazolinone Synthesis

The Aza Hetero-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles, can also be applied to the construction of quinoline-based structures, which are closely related to quinazolinones. wwjmrd.com This [4+2] cycloaddition reaction typically involves the reaction of an imine with an electron-rich alkene. The Povarov reaction, a specific type of Aza-Diels-Alder reaction, utilizes the condensation of an aniline (B41778) and an ethyl glyoxalate to form an α-iminoester, which can then undergo a cascade reaction to form quinoline (B57606) derivatives. wwjmrd.com While not a direct route to quinazolinones, this methodology provides access to the core heterocyclic system, which can be further functionalized.

Introduction of Bromine Atom at the Quinazolinone Scaffold

The synthesis of this compound requires the specific introduction of a bromine atom at the 5-position of the quinazolinone ring. This is typically achieved through regioselective bromination techniques.

Regioselective Bromination Techniques

The regioselectivity of the bromination of the quinazolinone scaffold is influenced by the reaction conditions and the nature of the substituents already present on the ring. Electrophilic aromatic substitution is a common method for introducing a bromine atom onto the benzene ring of the quinazolinone.

Studies on the bromination of tricyclic quinazolones have shown that the site of bromination can be controlled by the choice of the brominating agent and reaction conditions. For instance, bromination with inorganic bromates in sulfuric acid can lead to electrophilic substitution on the benzene ring. nih.gov The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to bromination at other positions, such as the methylene (B1212753) groups in the α-position of a fused ring system. nih.gov

For the specific synthesis of this compound, direct bromination of the 2-aminoquinazolin-4-ol precursor would be a logical approach. The amino and hydroxyl groups are activating and ortho-, para-directing. Therefore, careful control of the reaction conditions would be necessary to achieve selective bromination at the 5-position and avoid bromination at other activated positions.

A notable example of regioselective bromination is the peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones. This method utilizes a tertiary amine-containing β-turn peptide to catalyze the bromination with high enantioselectivity, leading to the formation of atropisomeric quinazolinone bromides. While this method is highly specific for creating chiral molecules, it highlights the potential for using catalysts to control the regioselectivity of bromination on the quinazolinone scaffold.

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Tricyclic quinazolones | Inorganic bromates | Sulfuric acid | Aromatic bromination | nih.gov |

| 8-Nitromackinazolinone | N-Bromosuccinimide (NBS), Benzoyl peroxide (BZP) | Anhydrous tetrachloromethane | 4-Bromo-8-nitromackinazolinone | nih.gov |

| 3-Arylquinazolin-4(3H)-ones | N-Bromosuccinimide (NBS) | Peptide catalyst | Atropisomeric quinazolinone bromides |

Enantioselective Bromination for Axially Chiral Derivatives

The synthesis of axially chiral quinazolinones, a class of atropisomers with restricted rotation around a C–N bond, has garnered significant attention due to their potential applications in medicinal chemistry and materials science. chemicalbook.com Enantioselective bromination has emerged as a powerful strategy to install chirality in these scaffolds.

A prominent methodology involves the peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones. chemicalbook.comnih.gov This approach utilizes a tertiary amine-containing β-turn peptide that acts as an organocatalyst. chemicalbook.comijarsct.co.in In this reaction, the peptide catalyst selectively binds to one atropisomer of the rapidly equilibrating substrate, facilitating a stereodetermining monobromination event with an electrophilic bromine source like N-bromosuccinimide (NBS). nih.govijarsct.co.in Subsequent bromination events may occur, but the initial, enantioselective step dictates the final product's chirality. chemicalbook.com This method has demonstrated high levels of enantioinduction across a broad scope of substrates, achieving excellent enantiomeric ratios (er). chemicalbook.com The resulting brominated products can be further derivatized through cross-coupling or amination reactions while preserving the established axial chirality. chemicalbook.com

Beyond peptide catalysis, other systems have been explored for the asymmetric synthesis of chiral quinazolinones. Chiral phosphoric acids, for instance, have been successfully employed as catalysts to construct axially chiral arylquinazolinones in a one-pot fashion with good to excellent enantioselectivities. researchgate.net Furthermore, the directed evolution of enzymes, specifically flavin-dependent halogenases, has enabled the site- and atroposelective halogenation of 3-aryl-4(3H)-quinazolinones, presenting a biocatalytic route to these valuable chiral molecules. chemicalbook.com

| Substrate (3-Arylquinazolin-4(3H)-one) | Catalyst | Brominating Agent | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 2-Methyl-3-phenylquinazolin-4(3H)-one | β-turn peptide | NBS | 85 | 96:4 | chemicalbook.com |

| 2-Ethyl-3-phenylquinazolin-4(3H)-one | β-turn peptide | NBS | 86 | 97:3 | chemicalbook.com |

| 2-Propyl-3-phenylquinazolin-4(3H)-one | β-turn peptide | NBS | 75 | 93:7 | chemicalbook.com |

| 2-Isopropyl-3-phenylquinazolin-4(3H)-one | β-turn peptide | NBS | 80 | 95:5 | chemicalbook.com |

| 3-(o-tolyl)quinazolin-4(3H)-one | Chiral Phosphoric Acid | - | 95 | 96% ee | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinone derivatives to minimize environmental impact, reduce waste, and improve efficiency. These approaches focus on alternative energy sources, sustainable catalysts, and atom-efficient processes.

Microwave irradiation (MWI) has become a cornerstone of green organic synthesis, offering significant advantages over conventional heating methods. chemicalbook.com For the synthesis of quinazolinones, MWI provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to higher product yields and purity. ijarsct.co.innih.gov This technology aligns with green chemistry principles by improving energy efficiency and reducing the use of solvents. chemicalbook.comchemicalbook.com

A variety of quinazolinone synthesis protocols have been adapted for microwave conditions. These include:

Iron-Catalyzed Cyclization: A green and rapid method involves the microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, an environmentally benign solvent. chemicalbook.com

Palladium-Catalyzed Carbonylative Coupling: The four-component reaction of o-iodoanilines, trimethyl orthoformate, various amines, and carbon monoxide can be performed under microwave irradiation in green solvents like γ-valerolactone (GVL), utilizing recyclable palladium catalysts. nih.gov

One-Pot Reactions from Anthranilic Acid: 3-Substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor, completely avoiding the need for a catalyst. rjpbcs.com

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, further enhancing their green profile. For example, fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under MWI provides polyheterocyclic products without any added reagents. ijarsct.co.in

| Synthetic Route | Starting Materials | Catalyst/Conditions | Solvent | Time (MWI) | Yield (MWI) (%) | Time (Conventional) | Yield (Conventional) (%) | Reference |

| Iron-Catalyzed Cyclization | 2-Iodobenzoic acid, Benzamidine HCl | Fe(acac)₃, Cs₂CO₃ | Water | 30 min | 81 | N/A | N/A | chemicalbook.com |

| Pd-Catalyzed Carbonylative Coupling | o-Iodoaniline, Aniline, TMOF | Pd/CβCAT, CO (2.5 bar) | GVL | 30 min | 95 | N/A | N/A | nih.gov |

| One-Pot from Anthranilic Acid | Anthranilic acid, Amine, Orthoester | Catalyst-free, 120°C | None | 30 min | 65-88 | N/A | N/A | rjpbcs.com |

| Iodine-Catalyzed Oxidative Cyclization | Isatoic anhydride, Aldehyde, Amine | I₂, 100°C | Water | 10-20 min | 66-97 | 3-6 h | 48-89 | nih.gov |

Photocatalysis and biocatalysis represent advanced green synthetic strategies that harness light energy and biological catalysts, respectively, to drive chemical transformations under mild and environmentally friendly conditions.

Photocatalytic synthesis utilizes visible light to activate a photocatalyst, which then promotes the desired reaction, often at room temperature. nih.gov For quinazolinone synthesis, this approach can circumvent the need for harsh reagents and high temperatures. researchgate.net A common strategy involves the photocatalytic, in-situ generation of aldehydes from more stable precursors like alcohols or alkenes, which then react with 2-aminobenzamides to form the quinazolinone ring. nih.govrjpbcs.com Some protocols are even photocatalyst-free, relying on visible light and molecular oxygen as a clean, terminal oxidant. nih.gov

Enzyme-catalyzed methodologies offer unparalleled selectivity and operate under mild, aqueous conditions. rsc.org Lipases have been employed for the chemoenzymatic synthesis and kinetic resolution of quinazolinone alkaloids, affording products with high enantiomeric purity. nih.gov A particularly relevant development is the use of engineered flavin-dependent halogenases (FDHs) for the site- and atroposelective bromination of 3-aryl-4(3H)-quinazolinones. chemicalbook.com This directed evolution approach allows for the precise installation of a bromine atom onto the quinazolinone scaffold with high stereocontrol, using simple bromide salts as the halogen source. chemicalbook.comrsc.org Furthermore, hybrid chemoenzymatic approaches have been developed, combining the catalytic power of enzymes like α-Chymotrypsin for the initial cyclization with a subsequent photocatalytic oxidation step to yield the final quinazolinone product efficiently. chemicalbook.com

| Methodology | Catalyst/Enzyme | Key Reactants | Key Features | Reference |

| Photocatalysis | 9-Fluorenone | 2-Aminobenzamide, Alcohols | Visible light, one-pot, in-situ aldehyde generation | rjpbcs.com |

| Photocatalysis | Catalyst-free | 2-Aminobenzamide, Alkenes | Visible light, O₂ as oxidant, room temperature | nih.gov |

| Enzymatic Catalysis | α-Chymotrypsin & Photocatalyst | 2-Aminobenzamide, Aldehyde | Chemoenzymatic cascade, rapid, high yield | chemicalbook.com |

| Enzymatic Catalysis | Lipase PS | Pyrrolo[2,1-b]quinazolinone precursor | Kinetic resolution, high enantioselectivity (98% ee) | nih.gov |

| Enzymatic Halogenation | Engineered RebH Halogenase | 3-Aryl-4(3H)-quinazolinone | Site- and atroposelective bromination, kinetic resolution | chemicalbook.com |

Electrochemical synthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, replacing conventional, often hazardous, chemical oxidants or reductants with electrons. chemicalbook.commdpi.com This approach offers high selectivity, mild reaction conditions, and enhanced safety, making it an attractive alternative for the synthesis of N-heterocycles like quinazolinones. drugfuture.com

Electrosynthesis of quinazolinones can be achieved through various pathways, demonstrating broad substrate compatibility. Key strategies include:

Anodic Oxidation: Anodic processes can be used to form crucial C–N bonds. One method involves the direct electrochemical oxidation of 2-aminobenzamides and tertiary amines via a C(sp³)–H amination and C–N cleavage mechanism. This reaction proceeds without metal catalysts or chemical oxidants and can be performed in aqueous media. chemicalbook.commdpi.com

Cathodic Processes: Cathodic reactions can also be employed. An efficient, transition-metal-free process involves the electrochemically induced hydration of o-aminobenzonitriles at the cathode to form an in-situ amide, which then condenses with an aldehyde to yield the quinazolinone product in water. nih.gov Another cathodic approach enables the synthesis of 1-hydroxy-quinazolin-4-ones from nitro-containing precursors through selective reduction. researchgate.netchemdad.com

Acid-Catalyzed Cyclization: The cyclization of 2-aminobenzamides with aldehydes can be achieved under electrochemical conditions using inexpensive carbon and aluminum electrodes, with acetic acid serving as both the electrolyte and catalyst. This method operates at room temperature and shows good functional group tolerance, including for halogenated substrates. rjpbcs.com

These methods are often scalable and utilize simple, undivided electrochemical cells, highlighting their practicality for preparative applications. rjpbcs.comchemdad.com

| Synthetic Approach | Starting Materials | Electrodes (Anode/Cathode) | Key Conditions | Advantages | Reference |

| Anodic C(sp³)-H Amination | 2-Aminobenzamide, Tertiary Amine | Pt / Pt | ⁿBu₄NClO₄, DMSO/H₂O, 80°C | Metal-free, oxidant-free, scalable | chemicalbook.commdpi.com |

| Cathodic Hydration | o-Aminobenzonitrile, Aldehyde | Pt / Graphite | I₂/K₂CO₃, H₂O, 60°C | Transition-metal-free, aqueous medium | nih.gov |

| Acid-Catalyzed Cyclization | 2-Aminobenzamide, Aldehyde | Carbon / Aluminum | Acetic acid, MeOH, Room Temp. | Inexpensive, room temp., broad scope | rjpbcs.com |

| Cathodic Nitro Reduction | 2-Nitrobenzoyl precursor | Graphite / Graphite | H₂SO₄, MeCN/H₂O, Room Temp. | Scalable, simple setup, mild conditions | researchgate.netchemdad.com |

Atom efficiency and the elimination of solvents are central tenets of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste generation.

Atom-efficient processes are designed to reduce or eliminate byproducts. Acceptorless dehydrogenative coupling (ADC) reactions are prime examples, constructing complex molecules from simple precursors with only hydrogen gas and/or water as byproducts. ijarsct.co.in For quinazolinone synthesis, iridium- or ruthenium-catalyzed ADC reactions can couple o-aminobenzamides or 2-aminoarylmethanols with alcohols or nitriles, offering high atom economy. ijarsct.co.in Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, are also inherently atom-economic and are widely used for building the quinazolinone core. mdpi.com

Solvent-free processes , often performed neat or using solid-state grinding (mechanochemistry), eliminate the need for volatile organic compounds (VOCs), which are a major source of chemical waste. chemicalbook.com Several solvent-free methods for quinazolinone synthesis have been developed:

Clay Catalysis: The reaction of anthranilic acid with amides can be performed under solvent-free conditions using montmorillonite (B579905) K-10, an inexpensive and reusable clay catalyst. chemicalbook.comnih.gov

Tin(II) Chloride Catalysis: A one-pot, solvent-free synthesis of dihydroquinazolinones from isatoic anhydride, urea, and aldehydes is efficiently catalyzed by SnCl₂·2H₂O. chemicalbook.com

Catalyst- and Oxidant-Free Synthesis: A stainless-steel-driven method enables the reaction of α-keto acids with 2-aminobenzamides at room temperature without any solvent, catalyst, or external oxidant. nih.gov

| Green Principle | Synthetic Strategy | Starting Materials | Catalyst/Conditions | Key Advantages | Reference |

| Atom-Efficiency | Acceptorless Dehydrogenative Coupling (ADC) | 2-Aminobenzamides, Methanol | [Cp*Ir] complex | High atom economy (H₂ is byproduct) | ijarsct.co.in |

| Atom-Efficiency | Multi-Component Reaction (MCR) | Isatoic anhydride, Aldehyde, Amine | TEOA, NaCl, H₂O | One-pot, high convergence | mdpi.com |

| Atom-Efficiency | Carbonylative Coupling | o-Iodoaniline, Cyanamide | Pd(OAc)₂, CO | Direct route to 2-amino derivatives | nih.gov |

| Solvent-Free | Clay Catalysis | Anthranilic acid, Amides | Montmorillonite K-10, Heat | Reusable catalyst, no solvent waste | chemicalbook.comnih.gov |

| Solvent-Free | Metal-Catalysis | Isatoic anhydride, Urea, Aldehyde | SnCl₂·2H₂O, Heat | Simple work-up, high yields | chemicalbook.com |

| Solvent-Free | Catalyst/Oxidant-Free | α-Keto acids, 2-Aminobenzamides | Stainless steel, Room Temp. | Mild conditions, high atom economy | nih.gov |

Derivatization and Functionalization of this compound Precursors

The key precursors are 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid) and 2-amino-5-bromobenzonitrile (B185297). 5-Bromoanthranilic acid can be readily prepared via the direct electrophilic bromination of anthranilic acid using bromine in glacial acetic acid. rjpbcs.comdrugfuture.com

Once obtained, these precursors can be further derivatized and cyclized into the quinazolinone ring system through several established methods:

From 5-Bromoanthranilic Acid via Benzoxazinone: A common and versatile route involves the initial acylation of 5-bromoanthranilic acid with an acyl chloride (e.g., benzoyl chloride or chloroacetyl chloride), followed by dehydration with a reagent like acetic anhydride. This sequence forms a reactive 6-bromo-1,3-benzoxazin-4-one intermediate. This intermediate is then treated with an amine source, such as ammonia (B1221849) or hydrazine (B178648), which opens the oxazinone ring and subsequently cyclizes to form the desired 2-substituted-5-bromoquinazolin-4-ol. nih.govrjpbcs.com

From 5-Bromoanthranilic Acid via Direct Condensation: 5-Bromoanthranilic acid can be directly condensed with various C1 and N1 sources. For example, heating with formamide (B127407) (Niementowski reaction) or reacting with the Vilsmeier reagent (DMF/POCl₃) followed by an amine can yield the quinazolinone core. researchgate.net

From 2-Amino-5-bromobenzonitrile: This precursor offers an alternative pathway. The nitrile group can be transformed into the quinazolinone ring in a tandem fashion. For instance, a Ruthenium(II)-catalyzed reaction with alcohols in an aqueous system can achieve the transformation of 2-aminobenzonitriles directly into quinazolinones. rsc.org Another approach involves an acid-mediated [4+2] annulation reaction with N-benzyl cyanamides. mdpi.com To synthesize the specific target, this compound, 2-amino-5-bromobenzonitrile could be reacted with a source of the 2-amino group and the C4-carbonyl, such as in a palladium-catalyzed carbonylative coupling with cyanamide.

| Precursor | Derivatization/Functionalization Step | Reagents | Intermediate Formed | Subsequent Cyclization | Reference |

| Anthranilic Acid | Bromination | Br₂ / Acetic Acid | 5-Bromoanthranilic acid | - | rjpbcs.com |

| 5-Bromoanthranilic Acid | Acylation & Dehydration | Acyl Chloride, Acetic Anhydride | 6-Bromo-1,3-benzoxazin-4-one | Reaction with NH₃ or Hydrazine | nih.govrjpbcs.com |

| 5-Bromoanthranilic Acid | N-Alkylation | Chloroacetic Acid, Na₂CO₃ | N-(Carboxymethyl) derivative | - | chemicalbook.com |

| 5-Bromoanthranilic Acid | Niementowski Reaction | Formamide, Heat | - | Direct formation of quinazolinone | researchgate.net |

| 2-Amino-5-bromobenzonitrile | Palladium-catalyzed Arylation | Benzophenone hydrazone, Pd(OAc)₂ | N-Arylhydrazone | Acidic deprotection/cyclization | acs.org |

| 2-Amino-5-bromobenzonitrile | Tandem Annulation | Alcohols, Ru(II) catalyst | - | Direct formation of quinazolinone | rsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABUXSHYCDPHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 5 Bromoquinazolin 4 Ol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Amino-5-bromoquinazolin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would provide crucial information about the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The chemical shifts (δ) of the protons are influenced by the electron density of their surroundings.

In a hypothetical ¹H NMR spectrum, the aromatic protons on the quinazolinone ring system would typically appear in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns would be dictated by the substitution pattern. For instance, the protons on the benzene (B151609) ring would exhibit splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons, allowing for the determination of their relative positions. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| NH₂ | 5.0 - 6.0 | br s | - |

Note: This is a hypothetical representation and not based on experimental data.

Carbon-¹³C NMR Spectroscopy

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the quinazolinone ring is expected to resonate at a significantly downfield chemical shift (δ > 160 ppm). The aromatic carbons would appear in the range of δ 110-150 ppm. The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the halogen's electronegativity. The chemical shifts of the carbons in the pyrimidine (B1678525) ring would also provide valuable structural information.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| Aromatic-C | 110 - 150 |

| C-NH₂ | ~150 |

Note: This is a hypothetical representation and not based on experimental data.

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY would reveal the correlations between coupled protons, helping to establish the connectivity of the aromatic protons.

HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Elucidation of Functional Groups and Molecular Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group (-OH) would display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C=O stretching: The carbonyl group (C=O) of the quinazolinone ring would exhibit a strong absorption band around 1650-1690 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

Hypothetical IR and Raman Data for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ | Asymmetric Stretch | ~3450 | ~3450 |

| -NH₂ | Symmetric Stretch | ~3350 | ~3350 |

| -OH | Stretch | ~3300 (broad) | ~3300 (broad) |

| C=O | Stretch | ~1670 | ~1670 |

| C=N/C=C | Aromatic Stretch | 1400 - 1600 | 1400 - 1600 |

Note: This is a hypothetical representation and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic quinazolinone system. The presence of the amino and bromo substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolinone core. The exact position and intensity of these bands would be influenced by the solvent polarity. Analysis of the UV-Vis spectrum can provide qualitative information about the extent of conjugation and the electronic nature of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₆BrN₃O), the molecular weight is 240 g/mol 39.100.107. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, initiated by the loss of small, stable molecules. Common fragmentation patterns for related quinazoline (B50416) structures involve the cleavage of the heterocyclic ring system. Potential fragmentation pathways could include the loss of a neutral molecule of carbon monoxide (CO) from the 4-ol position, followed by subsequent cleavages of the ring. The amino group at the 2-position could also be involved in characteristic fragmentation, such as the loss of HCN or NH₂ radicals. The bromine substituent on the benzene ring would also influence the fragmentation, and its loss would be a significant fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 239/241 | Molecular ion peak (showing isotopic pattern for Br) |

| [M-CO]⁺ | 211/213 | Loss of carbon monoxide |

| [M-HCN]⁺ | 212/214 | Loss of hydrogen cyanide from the pyrimidine ring |

| [M-Br]⁺ | 160 | Loss of the bromine radical |

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray diffraction is a powerful technique to determine the precise molecular structure. For analogous compounds, such as certain 2-amino-3,4-dihydroquinazolines, crystallographic studies have revealed detailed structural information nih.govnih.gov. For instance, a related 2-amino-3,4-dihydroquinazoline was found to crystallize in the triclinic P-1 space group nih.gov. The C-C bond distances within the aromatic ring of these analogues are typically in the range of 1.38–1.39 Å, and the C–N distances in the guanidine-like moiety are in the range of 1.31–1.34 Å, indicating significant charge delocalization nih.govnih.gov. It is anticipated that this compound would exhibit similar bond characteristics.

Interactive Data Table: Crystallographic Data for an Analogous 2-Amino-3,4-dihydroquinazoline

| Parameter | Value | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.2965(2) | nih.gov |

| b (Å) | 7.4380(1) | nih.gov |

| c (Å) | 10.1913(3) | nih.gov |

| α (°) | 90.160(2) | nih.gov |

| β (°) | 101.445(2) | nih.gov |

| γ (°) | 97.776(2) | nih.gov |

| Volume (ų) | 463.28(2) | nih.gov |

High-Resolution X-ray Diffraction (HRXRD) is a specialized technique used to assess the quality and structural perfection of single crystals. By analyzing the shape and width of the diffraction peaks, HRXRD can provide information about crystalline defects, such as dislocations and mosaicity. While specific HRXRD data for this compound is not available, this technique would be invaluable for evaluating the quality of crystals grown for structural analysis, ensuring the collection of high-quality diffraction data for an accurate structural determination.

The crystal packing and intermolecular interactions are crucial for understanding the solid-state properties of a compound. In the crystal lattice of this compound, hydrogen bonding is expected to play a dominant role. The amino group and the hydroxyl group are excellent hydrogen bond donors, while the nitrogen atoms in the quinazoline ring and the oxygen atom of the hydroxyl group are hydrogen bond acceptors.

Theoretical and Computational Investigations of 2 Amino 5 Bromoquinazolin 4 Ol and Quinazolinone Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of quinazolinone derivatives. These methods model the molecule at the subatomic level to derive properties like optimal geometry, electronic distribution, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. frontiersin.org It is widely applied to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the associated energy of the molecule. For quinazolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. mui.ac.irresearchgate.netdergipark.org.tr

These calculations confirm the ground-state geometries and provide insights into the stability of different isomeric forms. mdpi.com For instance, studies on various quinazolinone derivatives have successfully optimized their structures, and the calculated values often show good agreement with experimental data from techniques like X-ray crystallography. mdpi.comresearchgate.net The total energy calculated for the optimized structure corresponds to the most energetically favorable conformation of the molecule. This information is crucial for understanding how the molecule will behave and interact with other molecules.

The reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. frontiersin.orgresearchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.govnih.gov Conversely, a large energy gap implies higher stability and lower reactivity. nih.gov For quinazolinone derivatives, analysis of the HOMO-LUMO gap helps predict their behavior in chemical reactions. researchgate.net DFT calculations are used to determine the energies of these orbitals, and the subsequent analysis reveals that intramolecular charge transfer often occurs from the HOMO to the LUMO. researchgate.netnih.gov This analysis is instrumental in designing novel quinazolinone-based compounds with desired reactivity profiles. nih.gov

| Energy Gap (Egap) | Implication | Predicted Property |

|---|---|---|

| Small | Molecule is easily excited | High chemical reactivity, lower kinetic stability, high polarizability nih.govnih.gov |

| Large | Molecule requires more energy for excitation | Low chemical reactivity, higher kinetic stability nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. frontiersin.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, representing areas rich in electrons (e.g., around electronegative atoms like oxygen or nitrogen). These sites are susceptible to electrophilic attack. researchgate.nettci-thaijo.org

Blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack. researchgate.net

For quinazolinone derivatives, MEP analysis helps identify the reactive sites for electrophilic and nucleophilic attacks. researchgate.nettandfonline.com For example, in a related compound, 2-amino-5-bromobenzoic acid, MEP maps show negative potential over electronegative oxygen atoms and positive potential over hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. researchgate.netmdpi.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in telecommunications, optical switching, and data storage. researchgate.net Theoretical calculations, particularly DFT, are used to evaluate the NLO properties of molecules by determining parameters like polarizability and first- and second-order hyperpolarizabilities (β and γ). mdpi.com

Studies on quinazolinone derivatives have shown that structural modifications, such as the introduction of push-pull systems (electron-donating and electron-accepting groups), can significantly enhance their NLO response. researchgate.net For instance, connecting phenylacetylene (B144264) groups to the quinazolinone backbone has been shown to decrease the HOMO-LUMO energy gap and result in a good NLO response. researchgate.net The calculated hyperpolarizability values for these modified derivatives indicate that they are promising candidates for future NLO applications. mdpi.comresearchgate.net

| Compound | Second-Order NLO Susceptibility (γ) | Relative Enhancement |

|---|---|---|

| Unmodified Quinazolinone (1a) | Reference Value | 1x |

| Modified Quinazolinone (2b) | 6.225 × 10⁻³¹ esu researchgate.net | >7x researchgate.net |

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a quinazolinone derivative, binds to a large biological molecule (target or receptor), like a protein or enzyme. These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the feasibility of different binding poses. nih.govresearchgate.net The process involves scoring functions that estimate the binding affinity (e.g., binding energy in kcal/mol) for each pose. ijcce.ac.irnih.gov A lower binding energy generally indicates a more stable and favorable interaction.

Numerous studies have used molecular docking to investigate the binding of quinazolinone derivatives to various therapeutic targets, including:

Epidermal Growth Factor Receptor (EGFR): Docking studies have shown that 4-anilinoquinazoline (B1210976) derivatives can bind effectively to the ATP-binding site of the EGFR tyrosine kinase. nih.govresearchgate.net These studies help elucidate the key interactions, such as hydrogen bonds with residues like Met793, that are crucial for inhibitory activity. nih.govresearchgate.net

NF-κB Receptor: Research has identified two distinct binding sites for quinazolinone derivatives on the NF-κB receptor. nih.gov Smaller derivatives tend to favor one site, while larger, C2-substituted derivatives bind to a different, larger site, forming interactions with residues like Asp239 and Lys241. nih.gov

Matrix Metalloproteinase-13 (MMP-13): Docking of quinazolinone inhibitors into the active site of MMP-13 has revealed specific binding modes, often involving hydrogen bonds with key residues, which provides a theoretical basis for designing new, more potent inhibitors. nih.gov

These docking studies are often complemented by molecular dynamics (MD) simulations, which model the movement of the ligand-protein complex over time to assess its stability. nih.govnih.gov The insights gained from these computational predictions are invaluable for the rational design and optimization of new quinazolinone-based therapeutic agents. researchgate.netnih.gov

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| SGQ4 | -7.46 | nih.gov |

| DMUQ5 | -7.31 | nih.gov |

| 6AUQ6 | -6.85 | nih.gov |

| PTQ8 | -6.74 | nih.gov |

| Erlotinib (Standard) | -3.84 | nih.gov |

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking and simulation studies are crucial for elucidating the binding modes of quinazolinone derivatives within the active sites of their target proteins. These computational methods have successfully identified specific amino acid residues that are critical for the stabilization and activity of these compounds.

Research on quinazolinone derivatives as inhibitors of various enzymes, such as Matrix Metalloproteinase-13 (MMP-13) and Epidermal Growth Factor Receptor (EGFR), has highlighted several key interactions. For instance, studies on MMP-13 inhibitors revealed that hydrogen bonding interactions with the backbone of residues like Ala238, Thr245, and Thr247 are important for maintaining a stable complex. nih.gov Further analysis identified other key residues, including Met253, Asn215, and Lys140, as significant contributors to the activity and stability of the inhibitor through hydrogen bonds and electrostatic interactions. nih.gov Similarly, docking studies of quinazoline (B50416) derivatives into the EGFR active site showed interactions with key amino acids such as Cys 773, Lys 721, Val 702, and Phe 699. nih.gov These interactions are fundamental for the inhibitory action of these compounds.

The table below summarizes key amino acid residues identified in the binding pockets of target proteins interacting with quinazolinone derivatives.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| MMP-13 | Ala238, Thr245, Thr247, Ser250, Gly248 | Hydrogen Bonding |

| MMP-13 | Met253, Asn215, Lys140 | Hydrogen Bonding, Electrostatic |

| EGFR | Cys 773, Lys 721, Val 702, Phe 699 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to guide the design of novel, more potent quinazolinone derivatives.

Three-dimensional QSAR (3D-QSAR) methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to study quinazolinone derivatives. nih.gov These models correlate the 3D structural features of molecules (such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) with their biological activities. unicamp.br

For a series of quinazolinone derivatives targeting MMP-13, robust CoMFA and CoMSIA models have been developed. nih.gov These models demonstrated good statistical reliability and predictive power, as indicated by their validation parameters. nih.gov For example, one study reported a CoMFA model with a cross-validated q² of 0.646 and a non-cross-validated r² of 0.992. nih.gov The corresponding CoMSIA model yielded a q² of 0.704 and an r² of 0.992. nih.gov Topomer CoMFA, another variant, has also been used to verify these models, providing additional confidence in their reliability. nih.gov Similar 3D-QSAR models have been successfully constructed for quinazolinone derivatives targeting other proteins like EGFR and the 5-HT7 receptor. nih.govresearchgate.netnih.gov

The table below presents statistical parameters for various 3D-QSAR models developed for quinazolinone derivatives.

| Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) | R²pred (External Validation) | Reference |

| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | nih.gov |

| Topomer CoMFA | MMP-13 | 0.592 | 0.714 | Not Reported | nih.gov |

| CoMFA | EGFR | 0.608 | 0.979 | Not Reported | nih.govfrontiersin.org |

| CoMSIA | EGFR | Not Reported | Not Reported | Not Reported | nih.govfrontiersin.org |

| CoMFA | 5-HT7 Receptor | 0.851 | 0.950 | Not Reported | researchgate.net |

| CoMSIA | 5-HT7 Receptor | 0.850 | 0.945 | Not Reported | researchgate.net |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set.

A primary application of QSAR models is to predict the biological activity of novel or untested compounds and to provide insights into the structural features that govern this activity. By analyzing the contour maps generated from CoMFA and CoMSIA models, researchers can visualize regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. nih.govfrontiersin.org

For instance, in the study of MMP-13 inhibitors, CoMFA and CoMSIA contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of inhibitory activity. nih.gov This suggests that modifying the quinazolinone structure to optimize these properties could lead to more potent inhibitors. nih.gov Similarly, for quinazolinone derivatives with antitumor activity, a CoMFA model was constructed to guide future structural modifications, leading to the identification of a lead compound for developing novel antitumor agents. rsc.orgrsc.org These predictive models help prioritize which new compounds should be synthesized and tested, thereby saving time and resources in the drug discovery process. frontiersin.org

In recent years, machine learning techniques have become increasingly important in the development of QSAR models. jmpas.com Methods like Support Vector Machines (SVM) have been applied to model the activity of quinazoline derivatives targeting EGFR. nih.gov Machine learning algorithms can handle complex, non-linear relationships between molecular descriptors and biological activity, often leading to more robust and predictive models. jmpas.commdpi.com

For a dataset of 128 anti-EGFR quinazoline derivatives, QSAR models were developed using SVM. nih.gov These models were trained and validated to predict inhibitors against both wild-type and mutant forms of EGFR, demonstrating the power of machine learning to create sophisticated predictive tools for drug discovery. nih.gov The integration of machine learning into QSAR provides a data-driven approach that can screen vast chemical libraries and identify promising candidates with desired biological profiles. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations offer a dynamic view of the interactions between a ligand and its protein target, providing insights into the stability of the complex over time. This method complements the static picture provided by molecular docking by simulating the movements of atoms and molecules.

The stability of a ligand-protein complex is a critical factor for a drug's efficacy. MD simulations are used to assess this stability by monitoring various parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. researchgate.netnih.gov A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand maintains a consistent binding mode. nih.govresearchgate.net

Simulations of quinazolinone derivatives in complex with targets like Topoisomerase II and MMP-13 have been performed to validate their binding affinity and stability. nih.govresearchgate.net For MMP-13 inhibitors, MD simulations of up to 10 ns showed that the RMSD values of the complexes remained stable, confirming the reliability of the docking results. nih.gov Analysis of Root Mean Square Fluctuation (RMSF) can also highlight the flexibility of key residues within the binding pocket, further characterizing the dynamic nature of the interaction. nih.govresearchgate.net These simulations confirm that the key hydrogen bonding interactions identified in docking studies are maintained over time, which is crucial for the stability of the complex. nih.govugm.ac.id

The table below summarizes findings from MD simulations on quinazolinone-protein complexes.

| Target Protein | Ligand | Simulation Length | Key Finding | Parameter Monitored |

| Topoisomerase II | Quinazolinone derivative 5 | Not Specified | Strong binding affinity and stability validated. | RMSD, RMSF |

| MMP-13 | Quinazolinone derivatives | 10 ns | Complex conformation remained stable. | RMSD |

| EGFR | Quinazolinone derivatives | Not Specified | Stable interaction observed. | Hydrogen Bond Stability |

| EGFR | Compounds 7b and 7h | Not Specified | Both complexes showed similar stable distributions. | RMSF |

Conformational Analysis of Quinazolinone Derivatives

Computational studies have been instrumental in elucidating the conformational preferences of quinazolinone derivatives, which are crucial for their biological activity. Molecular docking simulations, for instance, have been employed to determine the binding conformations of these derivatives within the active sites of biological targets.

In a study focused on quinazolinone-benzyl piperidine (B6355638) derivatives as potential anticancer agents, molecular docking was used to understand their structural specificities and binding modes toward the EGFR kinase. nih.gov The analysis revealed key interactions, such as the carbonyl group of the quinazoline moiety forming a hydrogen bond with Thr766. nih.gov Furthermore, the quinazolinone and phenyl rings were found to engage in pi-sigma interactions with Leu820 and Val702, respectively. nih.gov Other significant interactions included pi-pi and pi-alkyl interactions between the quinazolinone moiety and 4-benzyl piperidine with residues like Ala719, Leu694, and Phe699. nih.gov

Another computational investigation on quinazolinone derivatives as MMP-13 inhibitors highlighted the significance of a "U-shaped conformation" for potent inhibitory activity. nih.gov A comparative analysis of two compounds revealed that a downward shift of the quinazolinone ring in one of the derivatives within the active pocket of MMP-13 led to the loss of electrostatic interactions with key residues, which likely explains its lower inhibitory activity. nih.gov The study underscored that a U-shaped conformation, along with a small substituent group at the R2 position, is of pivotal importance for enhancing the inhibitory potential of these compounds. nih.gov

Below is a table summarizing the key findings from conformational analyses of quinazolinone derivatives:

| Derivative Class | Methodology | Key Conformational Features | Implications for Activity |

| Quinazolinone-benzyl piperidine | Molecular Docking | - Specific orientation in EGFR kinase active site- Hydrogen bonding via quinazolinone carbonyl group- Pi-sigma and pi-pi interactions | Essential for binding and inhibition of EGFR kinase |

| Quinazolinone-based MMP-13 inhibitors | QSAR, Molecular Docking, MD Simulations | - "U-shaped" conformation | Crucial for maintaining electrostatic and hydrogen bonding interactions with key residues in the active site |

Computational Mechanistic Studies of Reaction Pathways

Density Functional Theory (DFT) calculations and other computational methods have been pivotal in elucidating the reaction mechanisms for the synthesis of various quinazolinone derivatives. These studies provide valuable insights into the reaction pathways, transition states, and the roles of catalysts and reagents.

One such study focused on the synthesis of 2,3-fused quinazolinones through a radical cascade cyclization of unactivated alkenes. acs.org DFT calculations were performed to unravel the radical reaction mechanism, providing a theoretical foundation for this efficient synthetic route that proceeds without a transition metal catalyst. acs.org

In another instance, the mechanistic pathway for the conversion of a benzoxazinone (B8607429) derivative to an amino quinazolinone derivative was investigated. nih.gov The proposed mechanism involves the basic medium activating the amidic hydrogen, which then attacks the amide carbonyl to form a six-membered amino-quinazolinone. nih.gov

Computational studies have also been employed to understand the thermal decomposition of reactants in the synthesis of quinazoline derivatives. For example, in a reaction involving 2-aminobenzophenone (B122507) and thiourea (B124793), computational analysis was consistent with the thermal decomposition of thiourea to form hydrogen sulfide (B99878) and carbodiimide (B86325). researchgate.net The in-situ generated carbodiimide then couples with 2-aminobenzophenone to form a 4-phenylquinazolin-2(1H)-imine intermediate, which is a key step in the formation of the final quinazoline product. researchgate.net

A summary of computational mechanistic studies for the synthesis of quinazolinone derivatives is presented in the table below:

| Reaction Type | Computational Method | Key Mechanistic Insights |

| Radical Cascade Cyclization | Density Functional Theory (DFT) | Elucidation of the radical reaction mechanism for the synthesis of 2,3-fused quinazolinones. acs.org |

| Conversion of Benzoxazinone to Amino Quinazolinone | Not specified | Proposed a mechanism involving the activation of amidic hydrogen in a basic medium, leading to the formation of a six-membered amino-quinazolinone. nih.gov |

| Synthesis from 2-aminobenzophenone and thiourea | Not specified | Supported the thermal decomposition of thiourea to carbodiimide and hydrogen sulfide, with subsequent coupling to form a quinazolinone precursor. researchgate.net |

Molecular Mechanisms of Action and Structure Activity Relationships of Quinazolinone Derivatives in Vitro Studies

Enzyme Inhibition Profiles of Quinazolinone Derivatives

The quinazoline (B50416) core is recognized as a privileged scaffold in medicinal chemistry, leading to the development of numerous derivatives with a wide range of biological activities. nih.govresearchgate.net Research has shown that modifications at various positions of the quinazolinone ring system can significantly influence their pharmacological effects. researchgate.net

Inhibition of Alpha-Glucosidase

Quinazolinone derivatives have been identified as a promising class of alpha-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. acs.org These compounds function by delaying carbohydrate digestion and subsequently lowering postprandial blood glucose levels. acs.org In vitro studies have demonstrated that various structural modifications on the quinazolinone scaffold significantly influence their inhibitory potency against α-glucosidase.

For instance, a series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds exhibited potent inhibition, with some showing stronger activity than the standard drug acarbose. acs.org Molecular docking studies suggest that these derivatives can form multiple hydrogen bonds with the active site of the enzyme. researchgate.net

Another study focused on novel quinazolin-4(3H)-one derivatives bearing a 2-thioxothiazolidine-4-one moiety. The results indicated that these compounds possess good inhibitory activity against the α-glucosidase enzyme. bohrium.com Furthermore, the synthesis of imidazo[1,2-c]quinazolines has yielded compounds with excellent to remarkable inhibitory activity against Saccharomyces cerevisiae α-glucosidase. nih.gov

While direct inhibitory data for 2-Amino-5-bromoquinazolin-4-ol is not extensively detailed in the reviewed literature, the general findings for the quinazolinone class suggest its potential as an alpha-glucosidase inhibitor. The presence of the amino group at the 2-position and the bromo substituent at the 5-position would be key determinants of its specific inhibitory activity.

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Modification | IC50 (µM) | Reference |

|---|---|---|---|

| 4a | 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one derivative | <20 | aragen.com |

| 4t | 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one derivative | <20 | aragen.com |

| 4r | 6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one derivative | <20 | aragen.com |

| 6f | 6-aryl-2-cyclopropyl-4-amido-quinazoline derivative | 3.4 | researchgate.net |

| 4h | 2,3-dihydroquinazolin-4(1H)-one derivative | Stronger than acarbose | acs.org |

| 4i | 2,3-dihydroquinazolin-4(1H)-one derivative | Stronger than acarbose | acs.org |

| 5a | N-(5-(4-methylbenzyliden)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide | Best activity in series | bohrium.com |

This table is interactive. You can sort the columns by clicking on the headers.

Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Matrix metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. Its overactivity is implicated in the pathogenesis of osteoarthritis, making it an attractive therapeutic target. mdpi.com Quinazolinone derivatives have emerged as potent and selective inhibitors of MMP-13. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of quinazolinone derivatives to understand the structural requirements for MMP-13 inhibition. nih.gov These studies have revealed that electrostatic, hydrophobic, and hydrogen bond acceptor fields are primary influencers of the inhibitory activity. Molecular docking simulations have further elucidated the binding modes of these inhibitors within the MMP-13 active site. nih.gov

A notable feature of some quinazolinone-based MMP-13 inhibitors is their non-zinc binding nature, which can contribute to their selectivity. wisdomlib.org For example, quinazoline-2-carboxamide (B14221085) derivatives have been designed to bind within the S1' subsite of the enzyme. gsconlinepress.com The development of these inhibitors has been guided by structure-based design approaches, leading to compounds with high potency and selectivity. researchgate.net

Table 2: MMP-13 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Type | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| 1 | Quinazolinone derivative | 2400 | - | nih.gov |

| 31 | Systematically modified derivative of compound 2 | Potent | >5-fold for MMP-13 | nih.gov |

| 35 | Pyrimidine-2-carboxamide-4-one-based inhibitor | 0.071 | >170-fold over other MMPs | mdpi.com |

| 5 | Quinazolinone-based inhibitor | 3.0 | Highly selective for MMP-13 | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. wikipedia.org Certain quinazolinone derivatives have been investigated for their potential to inhibit these enzymes.

A study on new pyrazoline derivatives prepared from a quinazolinone ring showed high activity against both MAO-A and MAO-B isoforms in vitro. nih.gov Computational studies revealed that the binding interactions of these compounds are mostly hydrophobic, with potential edge-to-face hydrophobic interactions and pi-pi stacking with key residues in the enzyme's active site. nih.gov The selectivity towards MAO-A or MAO-B can be influenced by subtle structural modifications. nih.gov

Another series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides were synthesized and tested against human MAO-A and MAO-B. royalsocietypublishing.org Some of these compounds exhibited submicromolar inhibition of both isoforms, with selectivity being modulated by the substituents on the benzylidene ring and the quinazoline core. royalsocietypublishing.org These findings underscore the potential of the quinazolinone scaffold in the design of novel MAO inhibitors. royalsocietypublishing.org

While direct experimental data on the MAO inhibitory properties of this compound is limited in the available literature, the established activity of related quinazolinone derivatives suggests that it could be a candidate for MAO inhibition. The electronic and steric properties of the amino and bromo substituents would be critical in determining its potency and selectivity for MAO-A and MAO-B.

Table 3: MAO Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound Series | Target | IC50 Range | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazoline derivatives from quinazolinone | MAO-A & MAO-B | High activity | Mostly hydrophobic interactions | nih.gov |

| 4i | MAO-B | High selectivity | Strong hydrophobic and H-bonding interactions | nih.gov |

| 5d | MAO-A | 0.25 µM | Three-fold selective for MAO-A | royalsocietypublishing.org |

| 5h | MAO-A & MAO-B | 0.31 µM (MAO-A), 0.44 µM (MAO-B) | Dual inhibitor | royalsocietypublishing.org |

This table is interactive. You can sort the columns by clicking on the headers.

Cellular Mechanism Studies (In Vitro)

Cell Cycle Arrest Induction

The ability to induce cell cycle arrest is a key mechanism for many anticancer agents. Several studies have demonstrated that quinazolinone derivatives can effectively halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. mdpi.com

For instance, a novel quinazoline derivative, 04NB-03, was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov This effect was linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov Similarly, certain 3-methyl-quinazolinone derivatives have been shown to arrest A549 lung cancer cells in the G2/M phase. nih.gov

Other studies have reported that 4-aminoquinazoline derivatives can cause G1 cell cycle arrest in HCT116 cells by inhibiting the PI3K/Akt signaling pathway. nih.gov Furthermore, quinazolinone-chalcone hybrids have been observed to arrest A431 epidermoid carcinoma cells in the S- or G2/M-phase. rsc.org The induction of cell cycle arrest by these compounds often precedes the onset of apoptosis. rsc.org

Although the direct effect of this compound on the cell cycle has not been explicitly detailed, the consistent findings across a range of quinazolinone derivatives suggest that it may also possess cell cycle inhibitory properties. The specific phase of arrest would likely be dependent on its unique substitution pattern and the cellular context.

Apoptosis Pathway Engagement

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A significant body of evidence indicates that quinazolinone derivatives can induce apoptosis in various cancer cell lines through multiple pathways. nih.gov

One novel quinazolinone derivative, DQQ, was shown to induce cytochrome c-dependent apoptosis in human leukemia MOLT-4 cells. nih.gov This process involved the loss of mitochondrial membrane potential and the activation of caspases. nih.gov Similarly, the quinazoline derivative 04NB-03 was found to induce apoptosis in hepatocellular carcinoma cells. nih.gov

Quinazolinedione derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic apoptotic pathway, as evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2. nih.gov Furthermore, quinazolinone–chalcone hybrids have been demonstrated to induce apoptosis via the induction of caspase-3 and PARP-1 cleavage. rsc.org The synthesis of novel 4-aniline quinazoline derivatives has also yielded compounds that induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov

These findings collectively highlight the pro-apoptotic potential of the quinazolinone scaffold. It is plausible that this compound could also engage apoptotic pathways, with the bromo and amino substituents influencing its potency and the specific molecular targets within the apoptotic machinery.

Structure-Activity Relationship (SAR) Investigations

The biological activity of quinazolinone derivatives is highly dependent on their substitution patterns, and numerous structure-activity relationship (SAR) studies have been conducted to elucidate these relationships.

For MMP-13 inhibition , QSAR studies have shown that the nature and position of substituents on the quinazolinone ring are critical. nih.gov The presence of specific functional groups can modulate the interaction with the S1' subsite of the enzyme, thereby influencing potency and selectivity. gsconlinepress.com

In the context of alpha-glucosidase inhibition , modifications at the C-6 position of the quinazolinone ring have been explored. aragen.com The introduction of different aryl scaffolds via Suzuki-Miyaura cross-coupling has led to the identification of potent inhibitors. researchgate.net

For MAO inhibition , the SAR of pyrazoline-bearing quinazolinones indicates that hydrophobic interactions are key determinants of activity. nih.gov The nature of the substituents on the pyrazoline ring and the quinazolinone core dictates the selectivity for MAO-A or MAO-B. nih.gov

Regarding anticancer activity , SAR studies on 4-aminoquinazoline derivatives have revealed that the substituents on the 4-anilino moiety play a crucial role in their antiproliferative effects. nih.gov For instance, small, lipophilic groups in the meta position of the anilino ring have been found to increase inhibitory activity against EGFR. nih.gov

Impact of Substituents at Pyrimidine (B1678525) Ring Positions (C-2, C-4)

The pyrimidine portion of the quinazolinone ring offers critical sites for substitution at the C-2 and C-4 positions, which significantly modulate the compound's biological activity.

At the C-2 position , the introduction of various groups such as methyl, amine, or thiol groups is considered essential for antimicrobial activities. nih.gov For instance, studies on different quinazolinone derivatives have shown that an imidazole (B134444) group substituted at the C-2 position can impart potent anti-inflammatory functions. nih.gov Research on A2A adenosine (B11128) receptor antagonists revealed that introducing amino substituents at the C-2 position, particularly those containing hindered tertiary amines, could enhance antagonist activity and improve solubility. mdpi.com In the context of tankyrase inhibitors, a phenyl ring at the C-2 position was found to significantly enhance activity compared to simple aliphatic substituents, as it fits well into a hydrophobic pocket. researchgate.net

The C-4 position is also a key determinant of biological potency. The presence of an amine or substituted amine at this position can promote anticancer and antimicrobial activities. nih.govnih.gov The lipophilic and steric properties of the substituent at position 4 are considered crucial for activity in EGFR tyrosine kinase inhibitors. rsc.org For example, SAR studies indicated that a decylamine (B41302) group at C-4 is beneficial for antimicrobial activity. nih.gov In a series of MCHR1 antagonists with potential anti-obesity activity, various substitutions at the C-4 position, including propyl, pyrrolidinyl, and morpholinyl groups, were investigated to optimize metabolic stability and solubility. nih.gov

| Position | Substituent Type | Impact on Biological Activity |

| C-2 | Methyl, Amine, Thiol | Essential for antimicrobial activity nih.gov |

| Imidazole | Potent anti-inflammatory function nih.gov | |

| Phenyl ring | Enhances tankyrase inhibition researchgate.net | |

| Amino groups | Can enhance A2A receptor antagonist activity mdpi.com | |

| C-4 | Amine or Substituted Amine | Promotes anticancer and antimicrobial activities nih.gov |

| Anilino, Cycloalkylamino | Crucial for EGFR tyrosine kinase inhibition rsc.org | |

| Decylamine | Beneficial for antimicrobial activity nih.gov |

Impact of Substituents at Benzene (B151609) Ring Positions (C-5, C-6, C-8)

Modifications on the fused benzene ring of the quinazolinone core, specifically at the C-5, C-6, and C-8 positions, play a significant role in defining the pharmacological profile of the derivatives.

For the specific compound This compound , the bromine atom at the C-5 position is a key feature. While direct SAR studies on C-5 bromo-substitution are not extensively detailed in the provided literature, the presence of a halogen can significantly alter the electronic properties and lipophilicity of the molecule, which often translates to modified biological activity.

The C-6 position is a well-documented site for substitution. The presence of halogen atoms at this position can improve antimicrobial and cytotoxic activities. nih.gov For instance, quinazoline derivatives with halogens or electron-rich groups at C-6 have been shown to promote anticancer and antimicrobial activities. nih.gov Conversely, in one study on 2,4,6-trisubstituted quinazolines, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity. nih.gov This highlights that the effect of a substituent can be highly context-dependent.